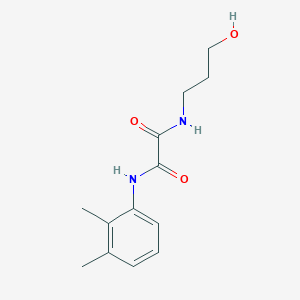
3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential use as a pharmaceutical agent. This compound belongs to the class of thiazepanes and has been studied extensively for its biochemical and physiological effects.
Mechanism Of Action
The exact mechanism of action of 3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is not fully understood. However, it is believed to act as a modulator of the GABAergic and glutamatergic systems in the brain. It has been shown to increase the levels of GABA and decrease the levels of glutamate in the brain, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anticonvulsant and anxiolytic effects. It has also been shown to decrease the levels of glutamate in the brain, leading to its potential use as an anti-inflammatory agent. The compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages And Limitations For Lab Experiments
One of the advantages of 3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide is its potential use as a pharmaceutical agent. It has shown promising results in preclinical studies, and further research is needed to assess its potential use in humans. However, one of the limitations of this compound is its low yield during synthesis, which may limit its availability for further research.
Future Directions
There are several future directions for the research on 3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide. One direction is to further investigate its potential use as a pharmaceutical agent for the treatment of neurological disorders such as epilepsy, anxiety, and depression. Another direction is to study its potential use as an anti-inflammatory agent for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, further research is needed to assess the long-term safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to form the morpholinomethyl derivative. The final product is obtained by reacting the morpholinomethyl derivative with thiosemicarbazide in the presence of a base. The yield of the final product is reported to be around 60%.
Scientific Research Applications
3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide has been studied extensively for its potential use as a pharmaceutical agent. It has been shown to have anticonvulsant, anxiolytic, and antidepressant properties. It has also been studied for its potential use in the treatment of neuropathic pain and as an anti-inflammatory agent. The compound has shown promising results in preclinical studies, and further research is needed to assess its potential use in humans.
properties
IUPAC Name |
3-(morpholin-4-ylmethyl)-N-thiophen-2-yl-1,4-thiazepane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c19-15(16-14-3-1-10-22-14)18-4-2-9-21-12-13(18)11-17-5-7-20-8-6-17/h1,3,10,13H,2,4-9,11-12H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNBAEIYLMVSFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CSC1)CN2CCOCC2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(morpholinomethyl)-N-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzyl(4-((3,5-dimethylphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2908557.png)
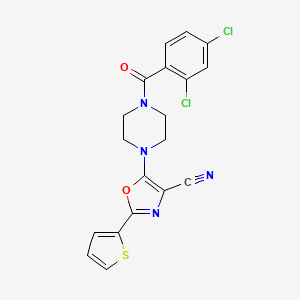
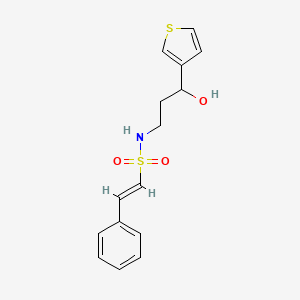


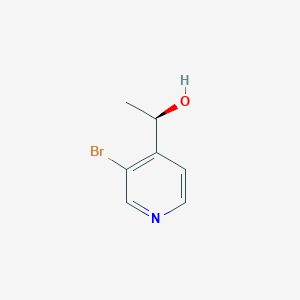
![Ethyl 3-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)propanoate](/img/structure/B2908568.png)

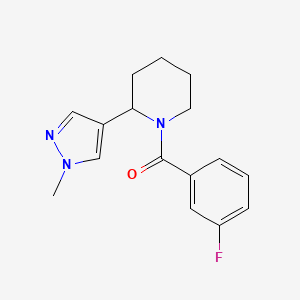

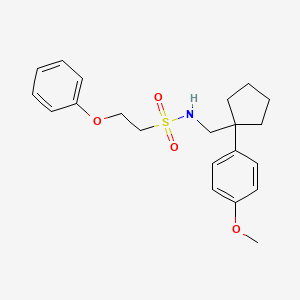
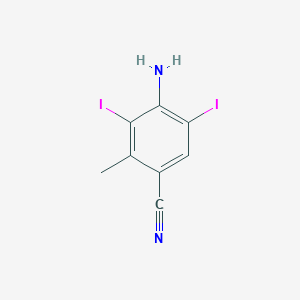
![2-[6-(2-Methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2908579.png)
